1-(2-Amino-3-(trifluoromethylthio)phenyl)propan-2-one
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Overview
Description
1-(2-Amino-3-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H10F3NOS and a molecular weight of 249.25 g/mol This compound is characterized by the presence of an amino group, a trifluoromethylthio group, and a propanone moiety attached to a phenyl ring
Preparation Methods
The synthesis of 1-(2-Amino-3-(trifluoromethylthio)phenyl)propan-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the trifluoromethylthio group: This can be achieved by reacting a suitable precursor with trifluoromethylthiolating agents under controlled conditions.
Amination: Introduction of the amino group can be done through nucleophilic substitution reactions using appropriate amine sources.
Propanone attachment: The final step involves the attachment of the propanone moiety to the phenyl ring, which can be accomplished through Friedel-Crafts acylation or other suitable methods.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(2-Amino-3-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
1-(2-Amino-3-(trifluoromethylthio)phenyl)propan-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Amino-3-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethylthio group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
1-(2-Amino-3-(trifluoromethylthio)phenyl)propan-2-one can be compared with similar compounds such as:
1-(2-Amino-3-(trifluoromethylthio)phenyl)propan-1-one: This compound has a similar structure but differs in the position of the propanone moiety.
1-(2-Amino-3-(trifluoromethylthio)phenyl)ethanone: This compound has an ethanone group instead of a propanone group.
1-(2-Amino-3-(trifluoromethylthio)phenyl)butan-2-one: This compound has a butanone group, making it slightly larger and potentially more lipophilic.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10F3NOS |
---|---|
Molecular Weight |
249.25 g/mol |
IUPAC Name |
1-[2-amino-3-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H10F3NOS/c1-6(15)5-7-3-2-4-8(9(7)14)16-10(11,12)13/h2-4H,5,14H2,1H3 |
InChI Key |
GDAVPCMHHWBEHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C(=CC=C1)SC(F)(F)F)N |
Origin of Product |
United States |
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